Higher Lipophilicity Driving Membrane Permeability
The target compound demonstrates a computed lipophilicity of XLogP3 = 2.2, which is markedly higher than that of its des-methyl comparator, 1-(quinazolin-4-yl)piperidin-4-amine (XLogP3 = 1.7) [1][2]. This represents a ~29% increase in calculated logP. The 2-methylquinazoline isomer exhibits an intermediate value (XLogP3 = 2.0) [3]. This difference directly translates to an enhanced predicted membrane permeability for the target compound, a critical attribute for intracellular target engagement.
| Evidence Dimension | Computed Octanol-Water Partition Coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.2 |
| Comparator Or Baseline | 1-(Quinazolin-4-yl)piperidin-4-amine: XLogP3 = 1.7; 1-(2-Methylquinazolin-4-yl)piperidin-4-amine: XLogP3 = 2.0 |
| Quantified Difference | ~29% increase vs. des-methyl analog; ~10% increase vs. 2-methyl isomer |
| Conditions | Values computed by XLogP3 3.0 as reported in PubChem database releases. |
Why This Matters
Lipophilicity is a primary driver of passive membrane permeability; selecting a compound with suboptimal logP can lead to poor cellular activity and false negatives in cell-based screening campaigns.
- [1] National Center for Biotechnology Information. PubChem Compound Summary for CID 23215516, N-methyl-1-(quinazolin-4-yl)piperidin-4-amine. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/1178788-96-9 (Accessed 2026-05-07). View Source
- [2] National Center for Biotechnology Information. PubChem Compound Summary for CID 60744620, 1-(Quinazolin-4-yl)piperidin-4-amine. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/853680-04-3 (Accessed 2026-05-07). View Source
- [3] National Center for Biotechnology Information. PubChem Compound Summary for CID 97619362, 1-(2-Methylquinazolin-4-yl)piperidin-4-amine. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/1707594-16-8 (Accessed 2026-05-07). View Source
